molecular formula C16H9ClN2OS B10806042 2-((2-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 23983-05-3

2-((2-Chlorophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B10806042
CAS No.: 23983-05-3
M. Wt: 312.8 g/mol
InChI Key: LSMPFFSYANAQSU-ZROIWOOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-300033 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar compounds often involve:

    Formation of the core structure: This typically involves a series of condensation reactions.

    Functional group introduction: This step may involve halogenation, nitration, or sulfonation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for WAY-300033 are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

WAY-300033 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

WAY-300033 has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Studied for its effects on enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating transthyretin amyloidosis and as an anticonvulsant.

    Industry: Potential applications in the development of new materials and chemical processes.

Mechanism of Action

WAY-300033 exerts its effects by inhibiting specific enzymes and proteins. The molecular targets include transthyretin, monoamine oxidase, and succinate dehydrogenase . The inhibition of these targets disrupts their normal function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-300033 is unique due to its specific inhibition of transthyretin amyloidosis and its dual activity as an anticonvulsant. This dual activity sets it apart from other similar compounds, which may only target one specific pathway or enzyme.

Properties

CAS No.

23983-05-3

Molecular Formula

C16H9ClN2OS

Molecular Weight

312.8 g/mol

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H9ClN2OS/c17-11-6-2-1-5-10(11)9-14-15(20)19-13-8-4-3-7-12(13)18-16(19)21-14/h1-9H/b14-9-

InChI Key

LSMPFFSYANAQSU-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl

Origin of Product

United States

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